Nelipepimut-S (CAS 160212-35-1), commonly known as the E75 peptide, is a synthetic 9-amino-acid sequence (KIFGSLAFL) derived from the extracellular domain of the HER2/neu protein (residues 369–377). In procurement and laboratory settings, it serves as the benchmark major histocompatibility complex (MHC) class I-restricted epitope for evaluating HLA-A2 and HLA-A3-specific CD8+ cytotoxic T lymphocyte (CTL) responses [1]. Unlike crude protein extracts or uncharacterized mixtures, this highly purified peptide provides a defined, high-affinity molecular target for immunology assays, vaccine adjuvant formulation testing, and the development of advanced nanoparticle-based antigen delivery systems [2].
Substituting Nelipepimut-S with other HER2-derived peptides fundamentally alters the experimental model and downstream analytical readouts. For instance, the GP2 peptide (derived from the HER2 transmembrane domain) also binds HLA-A2 but exhibits a significantly lower binding affinity compared to the immunodominant E75 sequence, leading to reduced stability of the peptide-MHC complex on the cell surface during in vitro assays [1]. Furthermore, substituting with the AE37 peptide shifts the immunological target entirely; AE37 is an MHC class II-restricted epitope that primarily stimulates CD4+ helper T cells, whereas Nelipepimut-S is strictly required for driving CD8+ cytotoxic T lymphocyte (CTL) activation [2]. Using crude HER2 extracts instead of the defined E75 sequence eliminates the precise epitope mapping necessary for reproducible tetramer staining and ELISPOT quantification.
Nelipepimut-S (E75) demonstrates a superior binding affinity to the HLA-A2 molecule compared to the GP2 peptide, making it the preferred choice for maximizing peptide-MHC complex density on antigen-presenting cells[1]. This high affinity ensures robust and prolonged presentation to T-cell receptors, which is critical for consistent activation in ex vivo expansion protocols.
| Evidence Dimension | HLA-A2 Binding Affinity |
| Target Compound Data | Nelipepimut-S (E75) exhibits high affinity, immunodominant binding. |
| Comparator Or Baseline | GP2 peptide exhibits lower affinity binding to HLA-A2. |
| Quantified Difference | E75 yields significantly higher stability and density of MHC Class I complexes than GP2. |
| Conditions | In vitro HLA-A2 binding assays on antigen-presenting cells. |
High binding affinity is critical for achieving reproducible CD8+ T cell activation and accurate quantification in flow cytometry and ELISPOT assays.
Nelipepimut-S is strictly an MHC class I-restricted epitope (targeting CD8+ CTLs), whereas the closely related AE37 peptide is an MHC class II-restricted hybrid epitope (targeting CD4+ helper T cells) [1]. Procurement of E75 is mandatory when the experimental objective is to measure direct cellular cytotoxicity rather than helper cytokine networks.
| Evidence Dimension | Immune Pathway Activation |
| Target Compound Data | Nelipepimut-S is MHC Class I restricted, driving CD8+ specific responses. |
| Comparator Or Baseline | AE37 peptide is MHC Class II restricted, driving CD4+ specific responses. |
| Quantified Difference | Complete divergence in target T-cell subpopulation activation. |
| Conditions | T-cell stimulation and proliferation assays. |
Selecting the correct peptide class is an absolute requirement for isolating cytotoxic versus helper T-cell responses in preclinical immunology models.
In the development of advanced antigen-clustered nanovaccines, Nelipepimut-S exhibits excellent processability for surface conjugation. Studies show that E75 can be efficiently loaded onto gold nanoparticles, achieving densities of up to ~1954 peptides per clustered nanoparticle, with minimal non-specific binding (~12%) to the underlying polymer core[1].
| Evidence Dimension | Peptide Loading Capacity |
| Target Compound Data | Up to 1954 peptides loaded per 12-AuNP cluster. |
| Comparator Or Baseline | Non-specific polymer binding baseline is limited to ~12%. |
| Quantified Difference | Highly specific, high-density localization on functionalized metallic nanoparticles versus bare polymer. |
| Conditions | Gold nanoparticle (AuNP) surface conjugation for nanovaccine formulation. |
High and specific loading capacity is essential for researchers developing targeted, high-density antigen delivery vehicles.
Due to its specific hydrophobic amino acid residues (Ile, Phe, Leu), Nelipepimut-S requires a precise reconstitution protocol, typically utilizing sequential dissolution starting with water and transitioning to DMSO (50-100 µL) or dilute acetic acid if aggregation occurs . Unlike highly hydrophilic peptides that dissolve readily in standard buffers, E75's solubility profile must be strictly managed to ensure accurate dosing.
| Evidence Dimension | Solvent Requirement for Complete Solubilization |
| Target Compound Data | Requires sequential transition to DMSO or weak acid/base for complete dissolution. |
| Comparator Or Baseline | Standard hydrophilic peptides dissolve completely in PBS/Water. |
| Quantified Difference | E75 requires specific organic or pH-adjusted co-solvents to prevent aggregation. |
| Conditions | Laboratory reconstitution for in vitro and in vivo dosing. |
Proper solvent handling prevents peptide aggregation, ensuring accurate molar dosing and reproducible assay results.
Directly following from its high HLA-A2 binding affinity and strict MHC class I restriction, Nelipepimut-S is the mandatory choice for ELISPOT, intracellular cytokine staining (ICS), and tetramer assays designed to quantify HER2-specific cytotoxic responses [1].
Leveraging its proven high-density loading capacity and formulation compatibility, Nelipepimut-S is procured as the benchmark antigen for optimizing targeted delivery vehicles, such as gold nanoparticles or liposomes, in advanced nanovaccine research [2].
Because its solubility and baseline immunogenicity are well-characterized, E75 is used as the standardized control antigen (often paired with GM-CSF) to evaluate the immune-boosting properties of novel immunoadjuvants in preclinical oncology models [1].